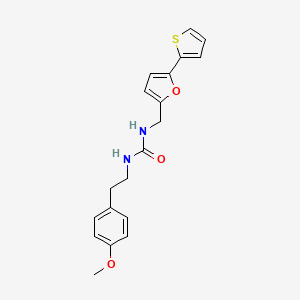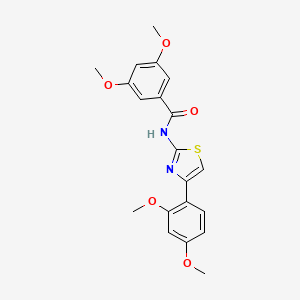![molecular formula C21H25ClN2O5S B2749243 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide CAS No. 922050-09-7](/img/structure/B2749243.png)
5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O5S and its molecular weight is 452.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
5-Chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is part of a class of [1,4]oxazepine-based primary sulfonamides that have shown strong inhibition of therapeutically relevant human carbonic anhydrases. This inhibition is essential for the therapeutic efficacy of these compounds as carbonic anhydrase inhibitors, a role critical in treating conditions like glaucoma, edema, and certain neurological disorders. The primary sulfonamide functionality in these compounds facilitates both the construction of the [1,4]oxazepine ring and acts as an enzyme prosthetic zinc-binding group (Sapegin et al., 2018).
Photodynamic Therapy Application
Derivatives of benzenesulfonamide, like the one , have been studied for their application in photodynamic therapy, particularly in the treatment of cancer. These compounds, when used as photosensitizers, exhibit properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
Compounds containing the sulfonamide group, including variants like this compound, have shown antimicrobial activity. They have been effective against a range of Gram-positive and Gram-negative bacteria, fungi, and certain Mycobacterium strains. Such compounds are particularly active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting their potential in addressing antibiotic-resistant bacterial infections (Krátký et al., 2012).
Anticancer Potential
The chemical structure of this compound and its derivatives have been explored for their potential as anticancer agents. These compounds have shown significant inhibitory activity against various cancer cell lines, indicating their potential use in developing new therapeutic agents for cancer treatment (Tsai et al., 2016).
properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-5-10-24-16-8-7-15(12-18(16)29-13-21(2,3)20(24)25)23-30(26,27)19-11-14(22)6-9-17(19)28-4/h6-9,11-12,23H,5,10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFOFAINCWIZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

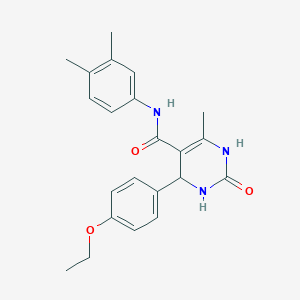
![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2749161.png)
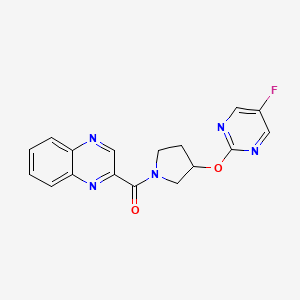
![3-benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2749164.png)
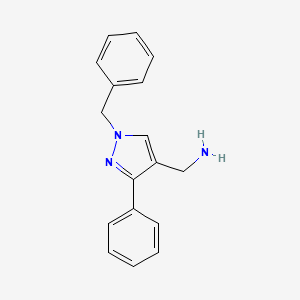
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749168.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2749169.png)
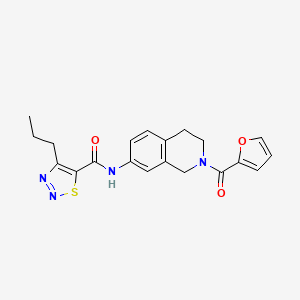

![4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole](/img/structure/B2749178.png)
![3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol](/img/structure/B2749179.png)
